molecular formula C16H15N5O B2668193 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921166-50-9

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2668193
CAS No.: 921166-50-9
M. Wt: 293.33
InChI Key: KHVIQIGRONIVCO-UHFFFAOYSA-N
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Description

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core linked via a methylene bridge to a 1-phenyl-1H-tetrazole ring. The benzamide is substituted with a methyl group at the para position. This structure combines the hydrogen-bonding capabilities of the benzamide group with the bioisosteric properties of the tetrazole ring, a common surrogate for a carboxylic acid in medicinal chemistry, which can influence the molecule's pharmacokinetics and binding affinity . Synthesis and Chemical Profile: The synthesis of this class of compounds typically involves a multi-step route. A key step is the formation of the tetrazole ring, often achieved through a [2+3] cycloaddition between a suitable nitrile, such as (phenyl)acetonitrile, and sodium azide, frequently catalyzed by Lewis acids like zinc chloride . The resulting tetrazole intermediate is then functionalized; for instance, reaction with 4-methylbenzoyl chloride in the presence of a base like triethylamine can yield the final benzamide product . Research Applications and Potential: While the specific biological activity of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a subject for ongoing investigation, research on highly similar structural analogues provides strong direction for its research value. Compounds sharing the core N-((1-aryl-1H-tetrazol-5-yl)methyl)benzamide structure have been identified as key scaffolds in pharmacological research . Notably, closely related benzamide derivatives have demonstrated significant anticonvulsant activity in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such active compounds is often associated with the modulation of the GABA A receptor, a major target for anticonvulsant and anxiolytic drugs . Some studies suggest that potent analogues in this structural family exert their effects by enhancing the levels of the inhibitory neurotransmitter GABA in the brain and binding to the benzodiazepine site of the GABA A receptor . Furthermore, other tetrazole-benzamide hybrids have shown potential as antiallergic agents by inhibiting passive cutaneous anaphylaxis . Attention: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, human, or veterinary use.

Properties

IUPAC Name

4-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVIQIGRONIVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile compound.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction.

Chemical Reactions Analysis

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. The incorporation of the tetrazole group in 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide enhances its interaction with biological targets involved in cancer progression. Studies have shown that similar tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

Antimicrobial Activity
Tetrazole-containing compounds are also known for their antimicrobial effects. Preliminary studies suggest that 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide may exhibit activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that tetrazole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases. The specific pathways affected by 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide are still under investigation but could provide insights into new anti-inflammatory drugs .

Material Science

Dyes and Pigments
The unique chemical structure of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide allows it to be explored as a dye or pigment in various applications. Its azo functional groups can be utilized in textile dyeing processes, where stability and colorfastness are critical. The potential for these compounds to produce vibrant colors while maintaining resistance to fading makes them valuable in the textile industry .

Agricultural Chemistry

Pesticidal Applications
The compound's biological activity suggests potential applications in agriculture as a pesticide or herbicide. Research into similar tetrazole derivatives has indicated effectiveness against specific pests and weeds. The mechanism of action may involve disrupting metabolic pathways or inhibiting growth, thereby providing an environmentally friendly alternative to traditional pesticides .

Case Study: Anticancer Activity

A study conducted on a series of tetrazole derivatives demonstrated that compounds similar to 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that these compounds could induce apoptosis and inhibit proliferation, suggesting their potential as lead compounds for drug development .

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers synthesized several tetrazole derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives showed promising inhibitory effects, highlighting the need for further exploration of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide in this context .

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring mimics the carboxylate group, allowing it to bind to enzymes and receptors that typically interact with carboxylic acids . This interaction can inhibit or activate specific biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

The following analysis compares 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide to structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs with Tetrazole Moieties
Compound Name Key Structural Differences Molecular Formula Key Data/Activity Reference
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide Propyl substituent on tetrazole (vs. phenyl) C₁₂H₁₅N₅O CAS 639047-26-0; no bioactivity reported
4-({(1-Ethyl-5-methoxy-1H-benzimidazol-2-yl)[4-(2-methyl-2-propanyl)cyclohexyl]amino}methyl)-N-(2H-tetrazol-5-yl)benzamide Complex benzimidazole-cyclohexyl-tetrazole hybrid C₃₂H₄₀N₈O₂ ChemSpider ID provided; no activity data

Key Observations :

  • Hybrid structures (e.g., benzimidazole-tetrazole in ) demonstrate the versatility of tetrazole-containing benzamides but lack direct pharmacological comparisons.
Benzamide Derivatives with Heterocyclic Linkages
Compound Name Heterocycle Type Synthesis Yield Spectral Data (IR/NMR) Biological Activity Reference
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole-thiadiazole 70% IR: 1606 cm⁻¹ (C=O); ¹H-NMR: δ 7.36–8.13 Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridine-thiadiazole 80% IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 414 Not reported
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j) Triazole-thiazole High purity Antimicrobial screening (cup-plate method) Moderate activity vs. E. coli

Key Observations :

  • The target compound’s tetrazole linker contrasts with thiadiazole or triazole linkages in analogs. Thiadiazole derivatives (e.g., ) show similar synthetic yields (~70–80%) but lack reported bioactivity.
  • Antimicrobial activity in triazole-thiazole hybrids () suggests that substituent choice (e.g., nitro groups) influences efficacy, though the target compound’s phenyl-tetrazole system may prioritize different targets.
Pharmacologically Active Benzamides
Compound Name Target/Activity Structural Features Reference
Nilotinib Tyrosine kinase inhibitor (BCR-ABL) 4-Methylbenzamide + imidazole/trifluoromethyl
Olverembatinib Tyrosine kinase inhibitor 4-Methylbenzamide + pyrazolo-pyridine
Imatinib DDR1/DDR2 inhibitor Piperazinylmethyl + pyrimidine

Key Observations :

  • Nilotinib and olverembatinib share the 4-methylbenzamide core with the target compound but incorporate larger heterocycles (e.g., imidazole, pyrazolo-pyridine) for kinase inhibition .

Biological Activity

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is an organic compound characterized by a tetrazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug design and development. The tetrazole moiety is recognized for its ability to mimic carboxylic acids, enhancing the pharmacokinetic properties of various drugs. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C16_{16}H15_{15}N5_5O
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 921166-50-9

The biological activity of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide primarily involves its interaction with biological targets through:

  • Hydrogen Bonding : The compound can form hydrogen bonds with active sites of enzymes and receptors.
  • Electrostatic Interactions : The tetrazole ring mimics the carboxylate group, facilitating binding to targets that typically interact with carboxylic acids .

Anti-inflammatory Properties

The compound is also being studied for its anti-inflammatory effects. Tetrazoles have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Antitumor Activity

Recent studies have highlighted the potential of tetrazole-containing compounds in cancer treatment. The structural similarity of tetrazoles to carboxylic acids allows them to inhibit specific cancer-related enzymes effectively. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells .

In Vitro Studies

  • Antitumor Efficacy : In a study evaluating various tetrazole derivatives, compounds similar to 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • Mechanistic Insights : Research has shown that the interaction of these compounds with target proteins can induce apoptosis in cancer cells, demonstrating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of a methyl group at position 4 of the phenyl ring enhances the biological activity of tetrazole derivatives. Modifications to the benzamide structure can also significantly influence potency and selectivity against various biological targets .

Applications in Medicinal Chemistry

The compound serves as a bioisostere for carboxylic acids in drug design, enhancing pharmacokinetic properties such as solubility and permeability. Its ability to mimic natural substrates makes it a valuable candidate for developing new pharmaceuticals targeting specific enzymes or receptors involved in disease pathways .

Q & A

Basic: What are the optimal synthetic routes for 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of aryl aldehydes with tetrazole precursors. For example, Ugi-azide multicomponent reactions (MCRs) are effective for constructing the tetrazole core. Key steps include:

  • Step 1: Reacting 4-methylbenzoyl chloride with a primary amine (e.g., (1-phenyl-1H-tetrazol-5-yl)methanamine) in anhydrous acetonitrile under reflux with K2_2CO3_3 as a base .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and IR spectroscopy.
  • Critical Parameters: Solvent choice (e.g., acetonitrile for high yields), reaction time (4–5 hours), and temperature (reflux at 80°C) .

Basic: How can the structural integrity of the synthesized compound be confirmed?

Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrazole CH2_2 at δ 4.5–5.0 ppm) .
  • IR Spectroscopy: Peaks at 1600–1650 cm1^{-1} (C=O stretch) and 3100 cm1^{-1} (N-H stretch) verify functional groups .
  • Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (e.g., C: 65.2%, H: 4.8%, N: 20.1%) to confirm purity .

Advanced: How should molecular docking studies be designed to predict the compound’s interaction with bacterial enzymes like acps-pptase?

Methodological Answer:

  • Target Selection: Use crystallographic data (e.g., PDB ID for acps-pptase) to model the enzyme’s active site .
  • Docking Software: Employ AutoDock Vina or Schrödinger Suite with parameters adjusted for ligand flexibility and solvation effects.
  • Validation: Cross-check docking poses with experimental binding assays (e.g., surface plasmon resonance) and analyze binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) .

Advanced: How can contradictory bioactivity data across enzyme inhibition assays be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or enzyme isoforms. Mitigate by:

  • Standardizing Assays: Use identical buffer pH (7.4), temperature (37°C), and substrate concentrations.
  • Isoform-Specific Probes: Validate target specificity with isoform-selective inhibitors (e.g., acps-pptase vs. unrelated phosphatases) .
  • Control Experiments: Include positive controls (e.g., known inhibitors) and measure IC50_{50} values in triplicate to assess reproducibility .

Advanced: What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce polar groups (e.g., -OH, -SO3_3H) to enhance solubility; fluorination (e.g., 4-fluorophenyl substituents) improves metabolic stability .
  • In Vitro Assays: Test hepatic microsomal stability (e.g., t1/2_{1/2} > 60 minutes indicates low clearance) and Caco-2 permeability (Papp_{app} > 1 × 106^{-6} cm/s for oral bioavailability) .

Basic: Which spectroscopic techniques are critical for characterizing synthetic intermediates?

Methodological Answer:

  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 350.12) .
  • FT-IR: Identify intermediates by tracking azide (2100 cm1^{-1}) or amide (1650 cm1^{-1}) stretches .
  • Chromatography: Use HPLC (C18 column, 70:30 acetonitrile/water) to monitor reaction progress and isolate intermediates .

Advanced: How can target engagement in cellular models be validated?

Methodological Answer:

  • Thermal Shift Assays (TSA): Measure ΔTm_m (melting temperature shift) of the target enzyme in lysates treated with the compound .
  • siRNA Knockdown: Compare compound efficacy in cells with/without target gene silencing (e.g., acps-pptase siRNA reduces bacterial proliferation by ≥50%) .
  • Cellular Imaging: Fluorescently tagged analogs (e.g., BODIPY-labeled derivatives) localize to bacterial membranes, confirming target interaction .

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